Cas no 2097959-06-1 (1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine)

1-(1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole-based compound featuring a thiophene substituent and an N-methylmethanamine side chain. Its molecular structure combines a heterocyclic core with functional groups that enhance its potential as an intermediate in pharmaceutical and agrochemical synthesis. The isopropyl group at the 1-position of the pyrazole ring contributes to steric modulation, while the thiophene moiety may influence electronic properties, making it useful for applications requiring tailored reactivity or binding affinity. The N-methylmethanamine side chain offers additional versatility for further derivatization. This compound is of interest in medicinal chemistry for its potential role in developing biologically active molecules.
1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine structure
2097959-06-1 structure
Product name:1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS No:2097959-06-1
MF:C12H17N3S
MW:235.348480939865
CID:5723908
PubChem ID:121211144

1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2097959-06-1
    • AKOS026721246
    • starbld0029909
    • 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
    • F2198-0999
    • Inchi: 1S/C12H17N3S/c1-9(2)15-10(8-13-3)7-11(14-15)12-5-4-6-16-12/h4-7,9,13H,8H2,1-3H3
    • InChI Key: UYNAARJGQRBIDZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(CNC)N(C(C)C)N=1

Computed Properties

  • Exact Mass: 235.11431873g/mol
  • Monoisotopic Mass: 235.11431873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1Ų
  • XLogP3: 1.7

1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0999-2.5g
1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
2097959-06-1 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-0999-5g
1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
2097959-06-1 95%+
5g
$1398.0 2023-09-06
TRC
I114566-500mg
1-(1-isopropyl-3-(thiophen-2-yl)-1h-pyrazol-5-yl)-n-methylmethanamine
2097959-06-1
500mg
$ 435.00 2022-06-04
Life Chemicals
F2198-0999-0.25g
1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
2097959-06-1 95%+
0.25g
$419.0 2023-09-06
TRC
I114566-100mg
1-(1-isopropyl-3-(thiophen-2-yl)-1h-pyrazol-5-yl)-n-methylmethanamine
2097959-06-1
100mg
$ 115.00 2022-06-04
Life Chemicals
F2198-0999-1g
1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
2097959-06-1 95%+
1g
$466.0 2023-09-06
TRC
I114566-1g
1-(1-isopropyl-3-(thiophen-2-yl)-1h-pyrazol-5-yl)-n-methylmethanamine
2097959-06-1
1g
$ 660.00 2022-06-04
Life Chemicals
F2198-0999-0.5g
1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
2097959-06-1 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-0999-10g
1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
2097959-06-1 95%+
10g
$1957.0 2023-09-06

Additional information on 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

1-(1-Isopropyl-3-(Thiophen-2-yl)-1H-Pyrazol-5-yl)-N-Methylmethanamine (CAS No. 2097959-06-1): A Comprehensive Overview

1-(1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS No. 2097959-06-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its IUPAC name, belongs to the class of pyrazole derivatives and is characterized by the presence of a thiophene ring and an isopropyl group, which contribute to its distinct chemical properties and biological activities.

The pyrazole scaffold is well-known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The incorporation of a thiophene ring further enhances the compound's pharmacological profile by introducing additional aromaticity and electron-donating capabilities. The isopropyl group, on the other hand, provides steric hindrance and influences the compound's solubility and metabolic stability.

Recent studies have explored the potential of 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

In addition to its neuroprotective properties, 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has also shown promise in cancer research. Preclinical studies have indicated that this compound possesses anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the modulation of cell cycle progression and the induction of apoptosis through the activation of caspase cascades.

The pharmacokinetic properties of 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, the compound demonstrates low toxicity in animal models, suggesting a favorable safety profile.

The synthetic route for 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has been well-documented in the literature. The synthesis typically involves several steps, starting with the formation of the pyrazole core through a cyclocondensation reaction between an appropriate hydrazine derivative and an α-keto ester or nitrile. The subsequent introduction of the thiophene ring can be achieved via a variety of methods, including coupling reactions with thiophene boronic acids or halides. The final step involves N-methylation using methyl iodide or another suitable methylating agent.

The structural diversity within the pyrazole-thiophene framework allows for extensive structure–activity relationship (SAR) studies to optimize the biological activity and pharmacological properties of 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. Researchers have explored various modifications to the isopropyl group and other substituents on the pyrazole ring to enhance potency and selectivity. For example, substituting the isopropyl group with other alkyl or aryl groups can significantly affect the compound's binding affinity to specific receptors or enzymes.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine in human subjects. Early phase I trials have shown promising results, with no serious adverse events reported at therapeutic doses. These findings have paved the way for further clinical development, with phase II trials focusing on specific disease indications such as Alzheimer's disease and breast cancer.

In conclusion, 1-(1-isopropyl-3-(thiophen-2-y l)-1H-pyrazol -5 - yl ) - N - methylmethanamine (CAS No . 2097959 -06 - 1 ) represents a promising lead compound in medicinal chemistry with a wide range of potential therapeutic applications . Its unique structural features , combined with favorable pharmacokinetic properties , make it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , this compound holds significant promise for addressing unmet medical needs in various disease areas .

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